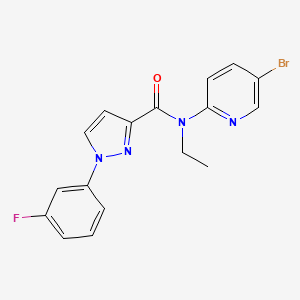
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively researched for its potential as a cancer treatment. It was first synthesized by Bayer AG in the late 1990s and has since been studied for its mechanism of action and potential therapeutic benefits.
Mechanism of Action
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 works by inhibiting the activity of Raf kinase and VEGFR. Raf kinase is a protein that plays a key role in the signaling pathways that control cell growth and division. VEGFR is a protein that is involved in the growth of new blood vessels, which are necessary for tumors to grow and spread. By inhibiting these proteins, N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 can slow or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several proteins involved in cancer growth and spread, as well as induce apoptosis (cell death) in cancer cells. It can also inhibit the growth of new blood vessels, which can help to starve tumors of the nutrients they need to grow and spread.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the signaling pathways involved in cancer growth and spread. However, one limitation of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 is that it can be toxic to normal cells as well as cancer cells. This can make it difficult to use in experiments that require the selective targeting of cancer cells.
Future Directions
There are several potential future directions for research on N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006. One area of interest is the development of new drugs that are based on the structure of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 but have improved selectivity and reduced toxicity. Another area of interest is the use of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, there is ongoing research into the use of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in the treatment of other diseases, such as liver and kidney diseases.
Synthesis Methods
The synthesis of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 involves several steps, starting with the reaction of 2-bromo-5-nitropyridine with ethylamine to form N-ethyl-2-bromo-5-nitropyridin-2-amine. This compound is then reacted with 3-fluoroaniline to form N-ethyl-2-(5-bromo-2-pyridylamino)-5-fluorobenzamide. Finally, this compound is reacted with hydrazine to form N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the activity of several proteins that are involved in the growth and spread of cancer cells, including Raf kinase and vascular endothelial growth factor receptor (VEGFR). This inhibition can lead to decreased tumor growth and increased patient survival rates.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O/c1-2-22(16-7-6-12(18)11-20-16)17(24)15-8-9-23(21-15)14-5-3-4-13(19)10-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKEIKRXDUAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)C2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

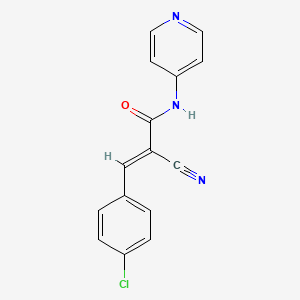
![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)

![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)
![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
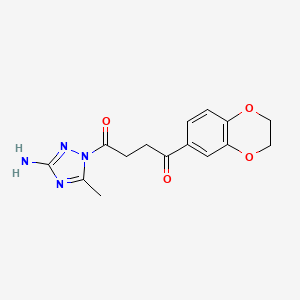
![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)
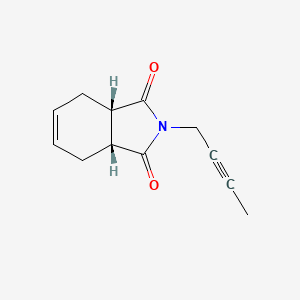
![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)
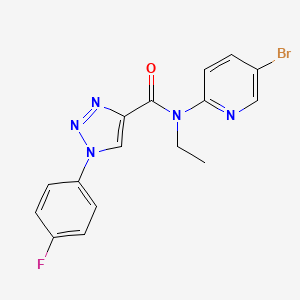
![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)